![molecular formula C10H6BrN3O B2525058 (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile CAS No. 179912-34-6](/img/no-structure.png)
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile, also known as DBOQA, is a heterocyclic compound with a wide range of applications in medicinal chemistry, biochemistry and pharmaceuticals. DBOQA is an important intermediate in the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory drugs, and anti-cancer drugs. It is also used as a starting material for the synthesis of other heterocyclic compounds. In addition, DBOQA has been used in the development of new catalysts, sensors and other materials.
Scientific Research Applications
Antimalarial Applications
4(3H)-quinazolinone and its derivatives have been found to have significant antimalarial properties . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria. The specific derivative “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile” could potentially be used in the development of new antimalarial drugs.
Antitumor Applications
These compounds also show promise in the field of oncology . They can inhibit the growth of various types of cancer cells. Further research could lead to the development of new cancer therapies using “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile”.
Anticonvulsant Applications
4(3H)-quinazolinone derivatives have been found to have anticonvulsant properties . They can help control seizures in people with epilepsy. “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile” could potentially be used in the development of new anticonvulsant medications.
Fungicidal Applications
These compounds have been found to have fungicidal properties . They can inhibit the growth of various types of fungi. “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile” could potentially be used in the development of new fungicides.
Antimicrobial Applications
4(3H)-quinazolinone derivatives have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and other microorganisms. “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile” could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Applications
These compounds have been found to have anti-inflammatory properties . They can help reduce inflammation in the body. “(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile” could potentially be used in the development of new anti-inflammatory medications.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of pharmacological activities . They are used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents .
Mode of Action
It is known that quinazoline derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their wide range of pharmacological activities . The downstream effects would depend on the specific pathway and the nature of the interaction with the target.
Result of Action
Given the wide range of pharmacological activities of quinazoline derivatives, it can be inferred that the effects would be diverse and dependent on the specific target and mode of action .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 3-ethyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile, which is then brominated to form (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl acetoacetate", "bromine" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-ethyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile.", "Step 2: The resulting product from step 1 is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile." ] } | |
CAS RN |
179912-34-6 |
Molecular Formula |
C10H6BrN3O |
Molecular Weight |
264.082 |
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15) |
InChI Key |
SGSPRKJTAXCQDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.